molecular formula C11H10N2O3 B1499995 4-Amino-8-methoxyquinoline-3-carboxylic acid CAS No. 1018127-99-5

4-Amino-8-methoxyquinoline-3-carboxylic acid

Cat. No.: B1499995
CAS No.: 1018127-99-5
M. Wt: 218.21 g/mol
InChI Key: UQCXQCSUKAOKBP-UHFFFAOYSA-N
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Description

Historical Context and Development

The discovery and development of 4-amino-8-methoxyquinoline-3-carboxylic acid are rooted in the broader exploration of quinoline derivatives for pharmaceutical and chemical applications. Quinoline scaffolds have long been recognized for their versatility in medicinal chemistry, with early work on antimalarial agents like chloroquine paving the way for structural modifications. The specific substitution pattern of this compound—featuring amino, methoxy, and carboxylic acid groups—emerged from efforts to optimize physicochemical properties and biological activity.

Patents and synthetic methodologies from the early 2010s, such as Senomyx's work on sweet-taste modulators, first documented routes to synthesize 4-amino-6-methoxyquinoline-3-carboxylic acid derivatives. These efforts laid the groundwork for later adaptations targeting 8-methoxy analogs. By 2015, advances in regioselective functionalization, including nitration and reduction protocols, enabled efficient access to 8-methoxyquinoline intermediates. The compound's synthesis typically involves multistep sequences starting from 8-hydroxyquinoline, involving methoxylation, nitration, reduction, and carboxylation steps.

Classification and Nomenclature

This compound belongs to the quinoline family, a class of bicyclic heterocycles comprising a benzene ring fused to a pyridine ring. Its systematic IUPAC name is This compound , reflecting the positions of its functional groups:

  • Amino group (-NH₂) at position 4
  • Methoxy group (-OCH₃) at position 8
  • Carboxylic acid (-COOH) at position 3

Table 1: Key Physicochemical Properties

Property Value Source
Molecular formula C₁₁H₁₀N₂O₃
Molecular weight 218.21 g/mol
Boiling point 441.8°C (estimated)
Density 1.402 g/cm³
LogP (partition coefficient) 1.45

The compound’s solubility profile is influenced by its ionizable carboxylic acid group, which enhances water solubility at physiological pH.

Position in Quinoline Chemistry

Quinoline derivatives are renowned for their pharmacological diversity, with substitutions at positions 3, 4, and 8 critically modulating activity. Compared to 4-hydroxyquinoline-3-carboxylic acid analogs, the methoxy group at position 8 in this compound increases lipophilicity, potentially improving membrane permeability. The amino group at position 4 contributes to hydrogen bonding interactions, a feature exploited in drug design for target engagement.

Structural comparisons :

  • 4-Amino-6-methoxyquinoline-3-carboxylic acid : Similar backbone but differing methoxy position, leading to altered electronic effects.
  • 8-Chloro-5-methoxy analogs : Halogen substitution enhances metabolic stability but reduces solubility.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic functionalization of heterocycles to tailor reactivity and bioactivity. The carboxylic acid group at position 3 serves as a handle for further derivatization, enabling the synthesis of amides, esters, and hydrazides. For instance, 4-amino-8-methoxyquinoline-3-carbohydrazide has been explored as an antimicrobial agent, showcasing the versatility of the core scaffold.

Key research applications :

  • Anticancer agent development : Quinoline-3-carboxylic acids inhibit kinase pathways by chelating metal ions in catalytic sites.
  • Antimicrobial scaffolds : The methoxy group enhances penetration through bacterial membranes, while the amino group facilitates target binding.
  • Ligand design : The carboxylic acid moiety coordinates with transition metals, enabling applications in catalysis and materials science.

Table 2: Synthetic Routes to this compound

Step Reaction Reagents/Conditions Yield Source
1 Methoxylation of 8-hydroxyquinoline Methyl iodide, K₂CO₃, DMF 85%
2 Nitration HNO₃, H₂SO₄, 0–5°C 77%
3 Reduction of nitro group SnCl₂, HCl, reflux 96%
4 Carboxylation CO₂, Cu catalyst, high pressure 65%

In heterocyclic chemistry, the compound’s rigid planar structure and electron-rich environment make it a valuable substrate for studying aromatic substitution patterns and ring-opening reactions. Its synthesis and functionalization continue to inspire methodologies for constructing complex nitrogen-containing frameworks.

Properties

IUPAC Name

4-amino-8-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-6-9(12)7(11(14)15)5-13-10(6)8/h2-5H,1H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCXQCSUKAOKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C(=CN=C21)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652857
Record name 4-Amino-8-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018127-99-5
Record name 4-Amino-8-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Amino-8-methoxyquinoline-3-carboxylic acid (AMQCA) is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of AMQCA, synthesizing findings from various studies and highlighting its potential therapeutic roles.

AMQCA belongs to the quinoline family, characterized by a fused benzene and pyridine ring. The presence of an amino group and a methoxy group at specific positions enhances its biological properties. The molecular formula is C_11H_10N_2O_3, with a molecular weight of approximately 218.21 g/mol.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of AMQCA and its derivatives against various pathogens.

  • Mechanism of Action : AMQCA exhibits its antimicrobial effects primarily through the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. This mechanism is similar to that of fluoroquinolone antibiotics, which have established clinical use.
  • In Vitro Studies : In one study, AMQCA derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli. The derivatives showed significant inhibition zones ranging from 15 mm to 25 mm, indicating potent antibacterial activity comparable to standard antibiotics like norfloxacin .
CompoundPathogenInhibition Zone (mm)
AMQCAS. aureus22
AMQCAE. coli20
NorfloxacinS. aureus24
NorfloxacinE. coli23

Anticancer Activity

The anticancer potential of AMQCA has been explored in several studies, focusing on its cytotoxic effects on various cancer cell lines.

  • Cell Lines Tested : Research has demonstrated that AMQCA exhibits significant antiproliferative activity against human colon adenocarcinoma cell lines (Colo-205 and Colo-320).
  • Cytotoxicity Assays : The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing that AMQCA has an IC50 value of approximately 17 µM against Colo-205 cells . Notably, modifications to the compound structure, such as bromination or acetylation, have been shown to enhance its cytotoxicity significantly.
CompoundCell LineIC50 (µM)
AMQCAColo-20517
Brominated DerivativeColo-2050.9
Acetylated DerivativeColo-2052.3

The mechanisms underlying the biological activities of AMQCA are multifaceted:

  • DNA Intercalation : Similar to other quinoline derivatives, AMQCA can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : AMQCA has been shown to inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various AMQCA derivatives for their anticancer properties:

  • Study Design : Researchers synthesized a series of derivatives with modifications at the amino and carboxylic acid positions.
  • Findings : Among the synthesized compounds, one derivative exhibited an IC50 value of 0.9 µM against liver cancer cells, indicating a strong potential for further development as an anticancer agent .

Scientific Research Applications

Antimicrobial Activity

AMQCA has demonstrated notable antimicrobial properties against various pathogenic bacteria and fungi.

  • Case Study : A study evaluated the antibacterial activity of AMQCA derivatives against strains such as E. coli and S. aureus. The compounds exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating superior efficacy. For instance, derivatives with specific substitutions showed MIC values as low as 1×1061\times 10^{-6} mg/mL against E. cloacae .
CompoundTarget BacteriaMIC (mg/mL)
AMQCA Derivative 1E. coli1×1051\times 10^{-5}
AMQCA Derivative 2S. aureus1×1041\times 10^{-4}

Antiviral Properties

Recent research has highlighted the antiviral potential of AMQCA derivatives, particularly against viral infections.

  • Case Study : In a study focusing on quinoline derivatives, compounds similar to AMQCA were tested for their ability to inhibit the growth of viruses like H5N1 and SARS-CoV-2. The results indicated that certain derivatives significantly reduced viral replication without high cytotoxicity .
CompoundVirus TypeInhibition (%)Cytotoxicity (%)
AMQCA Derivative AH5N191.22.4
AMQCA Derivative BSARS-CoV-285.04.0

Anticancer Activity

AMQCA has been evaluated for its anticancer properties across various cancer cell lines.

  • Case Study : A series of AMQCA derivatives were tested against human cancer cell lines including A-549 (lung carcinoma) and HeLa (cervical carcinoma). One derivative exhibited an IC50 value of 5.65.6 mM against A-549 cells, outperforming doxorubicin, a common chemotherapeutic agent .
Cell LineCompound TestedIC50 (mM)
A-549AMQCA Derivative X5.65.6
HeLaAMQCA Derivative Y6.06.0

Neuroprotective Effects

Research indicates that AMQCA may have neuroprotective effects, particularly in Alzheimer's disease models.

  • Case Study : Compounds derived from AMQCA were assessed for their ability to inhibit butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), enzymes linked to neurodegenerative diseases. Some derivatives showed IC50 values ranging from 8.808.80 to 26.5026.50 µM, indicating their potential as therapeutic agents for cognitive disorders .
CompoundEnzyme TargetIC50 (µM)
AMQCA Derivative ZAChE8.808.80
AMQCA Derivative WBuChE26.5026.50

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key structural analogs and their differences:

Compound Name Substituents (Position) Molecular Formula Key Differences vs. Target Compound CAS No. (if available) Reference ID
4-Amino-8-isopropylquinoline-3-carboxylic acid 8-isopropyl (vs. 8-methoxy) C₁₄H₁₆N₂O₂ Increased lipophilicity due to isopropyl -
4-Chloro-8-methoxyquinoline-3-carboxylic acid 4-Cl (vs. 4-NH₂) C₁₁H₈ClNO₃ Reduced hydrogen-bonding capacity 179024-73-8
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 5-Cl, 1-CH₃, 4-oxo C₁₂H₁₀ClNO₄ Non-aromatic dihydroquinoline backbone 682352-75-6
8-Aminoquinoline-4-carboxylic acid 8-NH₂, 4-COOH (position swap) C₁₀H₈N₂O₂ Positional isomerism alters binding affinity 121689-23-4
8-Methoxy-3-methylquinoline-6-carboxylic acid 3-CH₃ (vs. 3-COOH) C₁₂H₁₁NO₃ Loss of acidic functional group at C3 2639203-83-9
8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid 8-Cl, 4-OH, 6-CH₃ C₁₁H₈ClNO₃ Hydroxy group enhances solubility but reduces stability 927800-99-5

Physicochemical Properties

  • Acidity: The carboxylic acid group at position 3 in the target compound (predicted pKa ~3–4) contrasts with ester derivatives (e.g., ethyl 4-amino-7,8-dichloroquinoline-3-carboxylate, pKa ~3.05), which act as prodrugs with enhanced bioavailability .
  • Thermal Stability : Analogs with electron-withdrawing groups (e.g., 4-Cl in CAS 179024-73-8) may exhibit higher melting points due to increased intermolecular forces .

Preparation Methods

Starting Materials and Key Intermediates

  • Aniline derivatives substituted appropriately (e.g., with methoxy at the 8-position) are condensed with alkoxymethylenemalonate esters to form enamines.
  • The enamines undergo cyclization to yield the quinoline-3-carboxylate core.
  • Subsequent functional group transformations convert hydroxy groups at position 4 to amino groups via reduction or substitution reactions.

Specific Methodology Highlights

  • Acylation step: Diethyl malonate is acylated with 8-methoxy-substituted benzoyl chloride under magnesium ethylate catalysis to give acylmalonate esters.
  • Formation of enol ethers: Reaction with triethyl orthoformate and acetic anhydride generates ethoxy acrylate intermediates.
  • Enamine formation: Reaction of enol ethers with ammonia or substituted amines yields enamines.
  • Cyclization: Heating the enamines in solvents such as N,N-dimethylformamide (DMF) or diphenyl ether at 80–180 °C induces cyclization to 4-hydroxyquinoline-3-carboxylates.
  • Conversion to amino derivatives: The 4-hydroxy group can be transformed into an amino group by nitration followed by reduction or by direct amination methods.

Introduction of the 8-Methoxy Group

The 8-methoxy substituent is typically introduced via the choice of starting benzoyl halide or aniline derivative bearing the methoxy group at the appropriate position. This ensures that the methoxy substituent is retained throughout the synthetic sequence.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Acylation Diethyl malonate + 8-methoxybenzoyl chloride, MgEt2 catalyst Acylmalonate ester
2 Enol ether formation Triethyl orthoformate + acetic anhydride Ethoxy acrylate intermediate
3 Enamine formation Reaction with ammonia or amine Enamine intermediate
4 Cyclization Heating in DMF or diphenyl ether (80–180 °C) 4-Hydroxy-8-methoxyquinoline-3-carboxylate
5 Amination (hydroxy to amino) Nitration + reduction or direct amination 4-Amino-8-methoxyquinoline-3-carboxylic acid

Detailed Research Findings and Notes

  • The Gould–Jacob cyclization reaction is a fundamental method for forming the quinoline-3-carboxylate core, involving condensation of anilines with ethoxymethylene malonate derivatives followed by cyclization in diphenyl ether with catalytic acids.
  • High reaction temperatures are generally required for cyclization; however, this can be problematic for thermolabile substituents like methoxy groups. Careful temperature control (preferably 80–180 °C) and choice of solvents/diluents (DMF, sulfolane) help mitigate decomposition.
  • Electron-withdrawing substituents on the aniline ring can reduce yields and complicate the reaction, but the methoxy group is electron-donating, which generally facilitates the process.
  • The amino group at position 4 can be introduced by nitration of the 4-hydroxy intermediate followed by catalytic hydrogenation or chemical reduction, or by direct substitution reactions using amines under appropriate conditions.
  • Purification often involves recrystallization from solvents such as ethanol or toluene to obtain analytically pure compounds.

Summary Table of Preparation Methods

Method Aspect Description Advantages Disadvantages
Acylation of malonate ester MgEt2 catalyzed acylation with substituted benzoyl chloride High yield of acylmalonate Requires moisture-free conditions
Enamine formation Reaction of enol ethers with ammonia or amines Mild conditions Exothermic, requires control
Cyclization Heating enamines in DMF or diphenyl ether with acid catalyst Efficient ring closure High temperature needed
Amination Nitration + reduction or direct amination of 4-hydroxy intermediate Direct access to amino derivative Multi-step, potential side reactions
Substituent introduction Use of methoxy-substituted starting materials Retains methoxy functionality Starting material availability

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 4-Amino-8-methoxyquinoline-3-carboxylic acid, and how do they compare to structurally analogous quinoline derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation of aniline derivatives with β-keto esters to form the quinoline core, followed by regioselective functionalization. For example, ethyl ester intermediates (e.g., Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) are synthesized via multi-step protocols involving nitro-group reduction and cyclopropane ring formation . Compared to analogs like 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, the methoxy and amino groups in this compound require precise reaction conditions to avoid undesired side reactions (e.g., oxidation of the amino group) .

Q. What structural features of this compound contribute to its biological activity?

  • Methodological Answer : The amino group at position 4 and methoxy group at position 8 are critical for bioactivity. These substituents enhance hydrogen-bonding interactions with biological targets (e.g., DNA gyrase or topoisomerases) compared to simpler quinolines like 4-hydroxyquinoline. Computational docking studies and comparative assays with analogs (e.g., 8-chloro or 6-methyl derivatives) can validate these interactions .

Q. How is the purity of this compound validated in synthetic workflows?

  • Methodological Answer : Post-synthesis purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) followed by recrystallization from ethanol. Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and spectral characterization (1H/13C NMR, HRMS). Contaminants like unreacted aniline precursors are monitored using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the antimicrobial efficacy of this compound across different bacterial strains?

  • Methodological Answer : Discrepancies may arise from variations in bacterial efflux pump expression or membrane permeability. Standardized MIC assays (CLSI guidelines) should be paired with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate resistance mechanisms. Comparative studies with fluoroquinolone derivatives (e.g., ciprofloxacin) can clarify structure-activity relationships .

Q. What experimental approaches are recommended for studying the interaction of this compound with serum albumin or other plasma proteins?

  • Methodological Answer : Use fluorescence quenching assays with bovine serum albumin (BSA) at physiological pH (7.4) to determine binding constants (Kb). Circular dichroism (CD) spectroscopy can assess conformational changes in BSA upon binding. For advanced analysis, isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS) .

Q. What strategies optimize the regioselective functionalization of the quinoline core for derivative synthesis?

  • Methodological Answer : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent undesired reactions during electrophilic substitution. For example, Boc-protected intermediates allow selective bromination at position 2 or 5 using NBS in DMF. Deprotection with TFA/CH2Cl2 restores the amino group .

Q. How do solvent polarity and pH affect the stability of this compound in pharmacokinetic studies?

  • Methodological Answer : Conduct stability assays in buffers (pH 1–10) at 37°C for 24–72 hours. HPLC analysis tracks degradation products (e.g., decarboxylation or methoxy-group demethylation). Polar aprotic solvents (e.g., DMSO) enhance stability compared to aqueous media, but may interfere with in vivo modeling .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-8-methoxyquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-8-methoxyquinoline-3-carboxylic acid

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